Coenzyme A trilithium dihydrate

説明

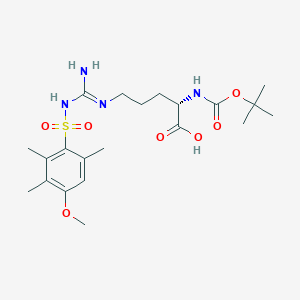

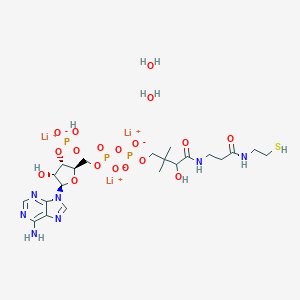

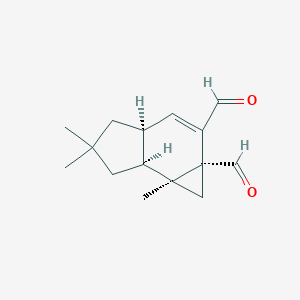

Coenzyme A trilithium dihydrate, also known as CoA Li3, is a compound with the molecular formula C21H37Li3N7O18P3S . It is a derivative of coenzyme A, a coenzyme known for its role in the synthesis and oxidation of fatty acids . The molecular weight of Coenzyme A trilithium dihydrate is 821.4 g/mol .

Molecular Structure Analysis

The molecular structure of Coenzyme A trilithium dihydrate is complex, with multiple functional groups. The InChI string representation of the molecule isInChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 . Chemical Reactions Analysis

Coenzyme A is involved in a large number of biochemical processes, functioning either as an activator of molecules with carbonyl groups or as a carrier of acyl moieties . It plays a central role in cell metabolism, post-translational modification, and gene expression .科学的研究の応用

S-trifluoroacetonyl-coenzyme A : This derivative is a competitive inhibitor of porcine heart citrate synthetase and forms complexes with alpha-cyclodextrin, offering insights into enzyme interactions (Yabusaki & Ballou, 1978).

Lipid Profile and Liver Enzyme Activity : Coenzyme Q10, another derivative, improves lipid profiles and liver enzyme activity in diabetic rats, demonstrating potential therapeutic applications (Ahmadvand & Ghasemi-Dehnoo, 2014).

Vitamin A Metabolism : Coenzyme A esters of retinoic acid are useful intermediates in studying vitamin A metabolism, providing insights into its synthesis and degradation (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).

Targets for Antibacterial Drug Discovery : Advances in Coenzyme A biosynthesis reveal potential targets for antibacterial drug discovery and treatments for neurodegenerative disorders (Leonardi, Zhang, Rock, & Jackowski, 2005).

Biocatalysis : Alternative coenzymes can reduce costs and achieve different chemical reactivity in biocatalysis processes (Guarneri, van Berkel, & Paul, 2019).

Metabolic Diseases : 2,4-dihydroxybensoic acid (2,4DHB) rescues primary coenzyme Q deficiency due to COQ7 mutations, offering potential benefits for patients with inherited metabolic diseases (Freyer et al., 2015).

Enzyme Catalysis : Coenzyme B12-dependent enzymes, such as diol dehydratase, catalyze various reactions, indicating diverse mechanisms in enzyme catalysis (Shibata, 2004).

Synthesis of ATP : Trilithium succinyl phosphate, a related compound, can synthesize ATP from ADP, with varying rates depending on temperature, pH, and reactant concentration (Hildebrand & Spector, 1969).

作用機序

Safety and Hazards

特性

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAJVUGLWJGOO-JVQAMNNVSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37Li3N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046729 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coenzyme A trilithium dihydrate | |

CAS RN |

102778-59-6 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)

![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)

![Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene](/img/structure/B24884.png)